Calcipotriol

Vue d'ensemble

Description

Il est principalement utilisé dans le traitement du psoriasis, une affection cutanée chronique caractérisée par des plaques rouges et squameuses . Le calcipotriol a été breveté en 1985 et approuvé pour un usage médical en 1991 . Il est commercialisé sous divers noms de marque, notamment Dovonex, Daivonex et Psorcutan .

Applications De Recherche Scientifique

Calcipotriol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in the study of vitamin D analogs and their chemical properties.

Biology: It is used to study the effects of vitamin D analogs on cellular processes, such as cell differentiation and proliferation.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Le mécanisme d’action précis du calcipotriol dans le traitement du psoriasis n’est pas entièrement compris. il est connu pour se lier au récepteur de la vitamine D (VDR) avec une affinité comparable à celle de la calcitriol . Le VDR se trouve sur les cellules de divers tissus, notamment la thyroïde, les os, les reins et les lymphocytes T du système immunitaire . En se liant au VDR, le this compound module l’expression des gènes liés à la différenciation et à la prolifération cellulaires, ce qui contribue à réduire la croissance anormale des kératinocytes dans le psoriasis .

Analyse Biochimique

Biochemical Properties

Calcipotriene plays a significant role in biochemical reactions by interacting with the vitamin D receptor (VDR), a member of the steroid/thyroid hormone receptor family . Upon binding to VDR, calcipotriene forms a complex that translocates to the nucleus, where it modulates the expression of genes involved in cell proliferation and differentiation . This interaction is crucial for its therapeutic effects in psoriasis, as it helps to normalize the growth of skin cells .

Cellular Effects

Calcipotriene exerts various effects on different cell types and cellular processes. In keratinocytes, the predominant cell type in the epidermis, calcipotriene inhibits proliferation and promotes differentiation . This is achieved through the modulation of cell signaling pathways, including the inhibition of the Th17 pathway and reduction of IL-17 production, which are critical in the pathogenesis of psoriasis . Additionally, calcipotriene influences gene expression by binding to VDR, leading to changes in the transcription of genes involved in cellular metabolism and immune responses .

Molecular Mechanism

The molecular mechanism of calcipotriene involves its binding to VDR with high affinity, similar to calcitriol . This binding initiates a cascade of events, including the recruitment of coactivators and the formation of a transcriptional complex that regulates gene expression . Calcipotriene’s effects on gene expression result in the inhibition of keratinocyte proliferation and the promotion of their differentiation . Furthermore, calcipotriene modulates the immune response by affecting the activity of T cells and dendritic cells, reducing the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcipotriene have been observed to change over time. Studies have shown that calcipotriene is stable under normal storage conditions and retains its efficacy over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that calcipotriene maintains its ability to inhibit keratinocyte proliferation and promote differentiation over time . In vivo studies have shown that long-term treatment with calcipotriene can prolong remission and reduce relapses in patients with psoriasis .

Dosage Effects in Animal Models

The effects of calcipotriene vary with different dosages in animal models. Studies have shown that low to moderate doses of calcipotriene are effective in reducing the symptoms of psoriasis without causing significant adverse effects . High doses of calcipotriene can lead to hypercalcemia, a condition characterized by elevated levels of calcium in the blood . This highlights the importance of careful dosage management to avoid toxic or adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

Calcipotriene is metabolized primarily in the liver through a pathway similar to that of natural vitamin D . The primary metabolites of calcipotriene are much less potent than the parent compound, which helps to minimize systemic side effects . The metabolism of calcipotriene involves the conversion to inactive metabolites that are excreted via the biliary route . This metabolic pathway ensures that calcipotriene remains effective as a topical treatment with minimal systemic exposure .

Transport and Distribution

Calcipotriene is transported and distributed within cells and tissues through its interaction with VDR . Upon binding to VDR, the calcipotriene-VDR complex translocates to the nucleus, where it exerts its effects on gene expression . The distribution of calcipotriene within the skin is facilitated by its formulation in topical preparations, which enhances its penetration and bioavailability . This targeted distribution helps to maximize its therapeutic effects while minimizing systemic absorption .

Subcellular Localization

The subcellular localization of calcipotriene is primarily within the nucleus, where it interacts with VDR to regulate gene expression . The targeting of calcipotriene to the nucleus is facilitated by the presence of nuclear localization signals on VDR . This localization is crucial for its activity, as it allows calcipotriene to modulate the transcription of genes involved in cell proliferation, differentiation, and immune responses . Additionally, post-translational modifications of VDR may influence the subcellular localization and activity of the calcipotriene-VDR complex .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du calcipotriol implique plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle A : Le cycle A est synthétisé par une série de réactions, notamment la cyclisation et les modifications de groupe fonctionnel.

Construction du cycle CD : Le cycle CD est formé par une approche rétrosynthétique radicalaire, impliquant un couplage réducteur électrochimique et une addition de Giese avec transfert d’atome d’hydrogène intramoléculaire.

Assemblage final : Le cycle A et le cycle CD sont couplés, suivis de modifications supplémentaires du groupe fonctionnel pour obtenir le this compound.

Méthodes de production industrielle

En milieu industriel, le this compound est souvent produit à l’aide de nanoparticules lipidiques solides (SLN) pour améliorer sa stabilité et sa biodisponibilité. La préparation de SLN de this compound implique l’encapsulation du médicament dans des lipides solides, ce qui améliore sa perméabilité à la kératine, sa libération lente et son effet de ciblage . La stabilité des SLN de this compound est maintenue à basse température (environ 4 °C) et à l’abri de la lumière .

Analyse Des Réactions Chimiques

Types de réactions

Le calcipotriol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels ou remplacer les groupes existants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d’acyle sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques et des propriétés différentes .

Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme composé modèle dans l’étude des analogues de la vitamine D et de leurs propriétés chimiques.

Biologie : Il est utilisé pour étudier les effets des analogues de la vitamine D sur les processus cellulaires, tels que la différenciation cellulaire et la prolifération.

Comparaison Avec Des Composés Similaires

Le calcipotriol est comparé à d’autres analogues de la vitamine D, tels que :

Cholécalciférol (vitamine D3) : Une forme naturelle de vitamine D, principalement impliquée dans le métabolisme du calcium.

Calcitriol (1,25-dihydroxyvitamine D3) : La forme active de la vitamine D, qui joue un rôle important dans l’homéostasie du calcium et la santé osseuse.

Unicité du this compound

Le this compound est unique en son genre en raison de sa capacité à traiter le psoriasis sans affecter de manière significative le métabolisme du calcium, contrairement à la calcitriol . Cela en fait une option plus sûre pour une utilisation à long terme chez les patients atteints de psoriasis .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Calcipotriene involves the condensation of a suitable precursor with the side chain of vitamin D3. The precursor is obtained from a commercially available compound, 7-dehydrocholesterol, which undergoes a series of reactions to form Calcipotriene.", "Starting Materials": [ "7-dehydrocholesterol", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Methylmagnesium bromide", "Triethylamine", "Diisopropylethylamine", "Ethyl chloroformate", "Chloroform", "Dichloromethane", "Tetrahydrofuran", "Dimethylformamide" ], "Reaction": [ "7-dehydrocholesterol is dissolved in methanol and treated with hydrochloric acid to form 7-dehydrositosterol.", "7-dehydrositosterol is treated with sodium borohydride in methanol to form 7-dehydrocholesterol.", "7-dehydrocholesterol is reacted with methylmagnesium bromide in tetrahydrofuran to form 1,25-dihydroxyvitamin D3.", "1,25-dihydroxyvitamin D3 is treated with triethylamine and ethyl chloroformate in dichloromethane to form 1,25-dihydroxyvitamin D3 ethyl carbonate.", "1,25-dihydroxyvitamin D3 ethyl carbonate is treated with diisopropylethylamine and chloroform in dichloromethane to form Calcipotriene." ] } | |

| The precise mechanism of calcipotriol in remitting psoriasis is not well-understood, however, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis and are believed to undergo modulation of gene expression with binding of calcipotriol to the VDR. This modulation is thought to affect gene products related to cell differentiation and proliferation. | |

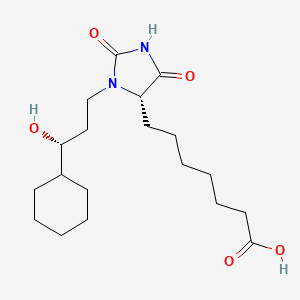

Numéro CAS |

112965-21-6 |

Formule moléculaire |

C27H40O3 |

Poids moléculaire |

412.6 g/mol |

Nom IUPAC |

5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,25?,26?,27-/m1/s1 |

Clé InChI |

LWQQLNNNIPYSNX-HBOIQHEKSA-N |

SMILES isomérique |

CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

SMILES canonique |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Apparence |

Solid powder |

| 112965-21-6 | |

Description physique |

Solid |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

1.35e-02 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,24(OH)2-22-ene-24-cyclopropyl D3 calcipotriene calcipotriol Daivonex Dovonex Enstilar heximar win care MC 903 MC-903 PRI-2205 Psorcutan Sorilux |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)